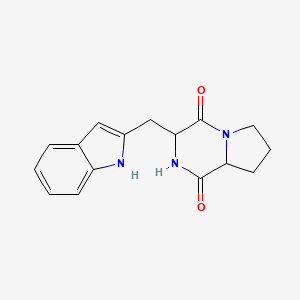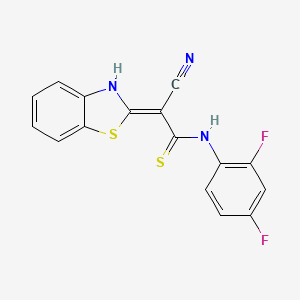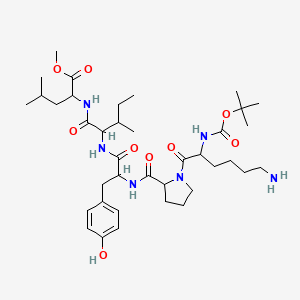
(L-Glutamato(2-)-N,O1)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(L-Glutamato(2-)-N,O1)magnesium bromide is a coordination compound that involves the amino acid L-glutamate and magnesium bromide. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of magnesium, an essential mineral, and L-glutamate, an important neurotransmitter, makes this compound particularly intriguing for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (L-Glutamato(2-)-N,O1)magnesium bromide typically involves the reaction of L-glutamic acid with magnesium bromide under controlled conditions. The reaction is usually carried out in an aqueous medium, where L-glutamic acid is dissolved and then reacted with a stoichiometric amount of magnesium bromide. The mixture is stirred and heated to facilitate the formation of the coordination compound. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pH, and concentration to maximize yield and purity. Industrial production may also involve continuous flow reactors to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(L-Glutamato(2-)-N,O1)magnesium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other anions or ligands.
Complexation Reactions: The magnesium ion can form complexes with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and other metal salts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination compounds with different anions or ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, (L-Glutamato(2-)-N,O1)magnesium bromide is studied for its coordination chemistry and potential as a catalyst in various reactions. Its ability to form stable complexes with other ligands makes it a valuable compound for research in inorganic chemistry.
Biology
In biological research, this compound is of interest due to the role of L-glutamate as a neurotransmitter. Studies focus on its potential effects on neurotransmission and its interactions with other biological molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Magnesium is known for its role in various physiological processes, and the compound’s ability to deliver magnesium in a biologically active form is of particular interest.
Industry
In industrial applications, this compound may be used in the development of new materials or as a component in specialized chemical processes. Its unique properties make it a candidate for various industrial applications, including the production of pharmaceuticals and advanced materials.
Mécanisme D'action
The mechanism of action of (L-Glutamato(2-)-N,O1)magnesium bromide involves the interaction of magnesium ions with biological molecules. Magnesium ions play a crucial role in many enzymatic reactions and cellular processes. The compound’s ability to deliver magnesium ions in a coordinated form enhances its bioavailability and effectiveness. The L-glutamate component may also interact with glutamate receptors, influencing neurotransmission and other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium Glutamate: Similar in composition but may differ in the specific coordination environment and properties.
Magnesium Bromide: Lacks the L-glutamate component, which provides additional biological activity.
L-Glutamic Acid: Does not contain magnesium, limiting its applications compared to (L-Glutamato(2-)-N,O1)magnesium bromide.
Uniqueness
This compound is unique due to its combination of magnesium and L-glutamate, providing both the essential mineral and the neurotransmitter in a single compound
Propriétés
Numéro CAS |
59983-92-5 |
|---|---|
Formule moléculaire |
C5H8BrMgNO4 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
magnesium;(2S)-2-aminopentanedioate;hydrobromide |
InChI |
InChI=1S/C5H9NO4.BrH.Mg/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H;/q;;+2/p-2/t3-;;/m0../s1 |
Clé InChI |
IMSNBENJLMCAJL-QTNFYWBSSA-L |
SMILES isomérique |
C(CC(=O)[O-])[C@@H](C(=O)[O-])N.[Mg+2].Br |
SMILES canonique |
C(CC(=O)[O-])C(C(=O)[O-])N.[Mg+2].Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid](/img/structure/B12317622.png)
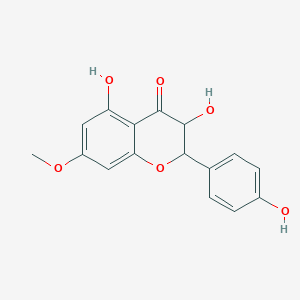
![Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B12317631.png)
![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12317634.png)
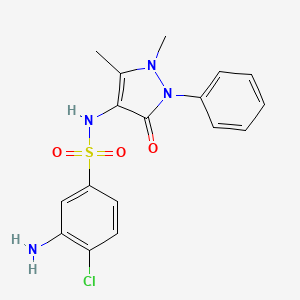
![(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12317644.png)
![(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12.0^{6,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide](/img/structure/B12317663.png)
![1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide](/img/structure/B12317674.png)

